molecular formula C19H17ClN2 B12836134 4,4'-((4-Chlorophenyl)methylene)dianiline

4,4'-((4-Chlorophenyl)methylene)dianiline

Cat. No.: B12836134
M. Wt: 308.8 g/mol
InChI Key: HNMRVPBVTUOJOG-UHFFFAOYSA-N
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Description

4,4’-((4-Chlorophenyl)methylene)dianiline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with a chlorophenyl group attached to the methylene carbon. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((4-Chlorophenyl)methylene)dianiline typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4,4’-((4-Chlorophenyl)methylene)dianiline can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aniline nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4,4’-((4-Chlorophenyl)methylene)dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of high-performance polymers and resins, particularly in the automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 4,4’-((4-Chlorophenyl)methylene)dianiline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes by forming reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

    4,4’-Methylenedianiline: Similar structure but lacks the chlorophenyl group.

    4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer production.

Uniqueness: 4,4’-((4-Chlorophenyl)methylene)dianiline is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific chemical modifications are required.

Properties

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-chlorophenyl)methyl]aniline

InChI

InChI=1S/C19H17ClN2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,21-22H2

InChI Key

HNMRVPBVTUOJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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